molecular formula C₁₉H₁₉D₄N₇O₆ B1147143 L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged) CAS No. 1356841-72-9

L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged)

Cat. No.: B1147143
CAS No.: 1356841-72-9
M. Wt: 449.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tetrahydrofolic Acid-d4 (Major) is a deuterium-labeled derivative of tetrahydrofolic acid (THF), a biologically active form of folate (vitamin B9). Its molecular formula is C₁₉H₁₉D₄N₇O₆, with a molecular weight of 449.45 g/mol . This compound is synthesized upon demand and is characterized by a purity of >70% when packaged and ≥95% at the time of shipping, making it suitable for use as a stable isotopic internal standard in mass spectrometry (LC-MS/MS) and metabolic studies . Structurally, it retains the core tetrahydrofolate structure but incorporates four deuterium atoms, enhancing its utility in tracking folate metabolism without interfering with biological pathways .

Properties

CAS No.

1356841-72-9

Molecular Formula

C₁₉H₁₉D₄N₇O₆

Molecular Weight

449.45

Synonyms

N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4;  (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4;  THFA-d4;  Tetrahydropteroylglutamic Acid-d4; 

Origin of Product

United States

Preparation Methods

Two-Step Reduction Using Sodium Hydrosulfite and Potassium Borohydride

The industrial-scale synthesis of tetrahydrofolic acid (THF) typically begins with folic acid as the starting material. A patented method involves a two-step reduction process using sodium hydrosulfite (Na₂S₂O₄) and potassium borohydride (KBH₄), which can be adapted for deuterium incorporation:

  • Initial Reduction with Sodium Hydrosulfite :
    Folic acid is dissolved in an alkaline aqueous solution (pH 9.0) and treated with sodium hydrosulfite at 15–30°C under nitrogen protection. This step reduces folic acid to dihydrofolic acid (DHF) and partially to THF. The reaction is monitored by HPLC to ensure intermediate formation.

  • Secondary Reduction with Potassium Borohydride :
    DHF is further reduced to THF using potassium borohydride. For THF-d4 synthesis, deuterated potassium borohydride (KBD₄) replaces KBH₄, introducing deuterium at specific positions. The reaction proceeds at 15–20°C for 3 hours, yielding a pale-brown solution.

Key Data :

  • Yield : 90–96% for non-deuterated THF.

  • Deuteration Efficiency : Substituting KBD₄ achieves >95% isotopic incorporation, as confirmed by mass spectrometry.

Optimization of Reaction Conditions

Critical parameters for high-purity THF-d4 include:

  • pH Control : Maintaining pH 5.5–9.0 during reduction prevents side reactions such as pterin ring cleavage.

  • Temperature : Reactions conducted below 30°C minimize thermal degradation.

  • Inert Atmosphere : Nitrogen or argon gas prevents oxidation of THF-d4 to DHF or folic acid.

Enzymatic Synthesis Using Dihydrofolate Reductase (DHFR)

Enzyme Selection and Activity

Enzymatic reduction of folic acid to THF-d4 offers a stereospecific pathway. A study screening 38 DHFR variants identified Xanthomonas campestris DHFR (XcaDHFR) as the most efficient, achieving 33.5% conversion of folic acid to THF. For deuteration, deuterated NADPH (NADPD) and deuterium oxide (D₂O) are substituted into the reaction buffer to facilitate deuterium transfer.

Reaction Setup :

  • Substrates : 2.3 mM folic acid, 50 μM NADPD, 3% (v/v) isopropanol.

  • Conditions : 37°C, pH 7.5, 10-hour incubation.

Performance Metrics :

DHFR SourceConversion (%)
X. campestris33.5
Homo sapiens (mutant)51.0
Aminobacter aminovorans27.8

Challenges in Enzymatic Deuteration

  • Isotope Effects : Kinetic isotope effects reduce reaction rates by 20–30% compared to non-deuterated systems.

  • Cost : NADPD and D₂O increase production costs by ~40%, limiting scalability.

Deuteration Strategies for Isotopic Labeling

Hydrogen-Deuterium Exchange (H/D Exchange)

Post-synthetic deuteration involves incubating THF in D₂O under controlled pH (7.0–8.5) and temperature (25–37°C). This method achieves 70–80% deuteration at exchangeable positions but requires subsequent purification to remove residual protons.

Direct Synthesis with Deuterated Reagents

Using deuterated reducing agents (e.g., NaBD₄, KBD₄) ensures deuterium incorporation at non-exchangeable positions. For example, substituting KBH₄ with KBD₄ in the patented method yields THF-d4 with >95% isotopic purity.

Purification and Quality Control

Crystallization and Filtration

Crude THF-d4 is acidified to pH 3.0–3.5 with hydrochloric acid, inducing crystallization. Filtration under nitrogen protection yields white crystals with 85–90% purity.

Freeze-Drying and Packaging

Crystals are washed with deionized, anaerobic water and freeze-dried at -50°C to remove residual solvents. Final purity (>70%) is verified via:

  • HPLC : Using a C-18 column with 50 mM potassium phosphate buffer (pH 6.3) and methanol (92:8 v/v).

  • Mass Spectrometry : Confirms deuterium content and isotopic distribution .

Chemical Reactions Analysis

Types of Reactions

L-Tetrahydrofolic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metabolic Studies

L-Tetrahydrofolic Acid-d4 is extensively used in metabolic studies to trace folate metabolism in biological systems. The stable isotope allows for precise quantification of folate levels and their metabolites in various biological matrices.

Case Study: Bioavailability Assessment

A study employed a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC–ESI-MS/MS) method utilizing L-Tetrahydrofolic Acid-d4 as an internal standard to assess the bioavailability of folic acid in human plasma. This method demonstrated a total run time of 3.5 minutes, significantly improving throughput for bioavailability studies. The results indicated that this approach could effectively quantify unmetabolized folic acid levels post-administration, providing insights into folate metabolism in vivo .

Drug Development

The compound is pivotal in drug development, particularly in the design of antifolate drugs targeting dihydrofolate reductase (DHFR). Inhibitors of DHFR are crucial for treating various conditions, including cancer and malaria.

Case Study: Antimalarial Drug Design

Research on the bifunctional enzyme thymidylate synthase-dihydrofolate reductase (TS-DHFR) from Plasmodium falciparum highlighted the role of L-Tetrahydrofolic Acid-d4 in understanding enzyme kinetics and inhibitor interactions. The study revealed that mutations affecting the enzyme's non-active site regions could significantly alter its catalytic efficiency, suggesting potential targets for new antifolate drugs . This research underscores the importance of L-Tetrahydrofolic Acid-d4 in elucidating the mechanisms of action for antimalarial therapies.

Diagnostic Testing

L-Tetrahydrofolic Acid-d4 is instrumental in developing diagnostic assays for folate deficiency and related disorders. Its stable isotope nature enables accurate measurement of folate levels, crucial for diagnosing conditions such as megaloblastic anemia.

Case Study: Folate Deficiency Diagnosis

In a clinical setting, researchers utilized L-Tetrahydrofolic Acid-d4 to develop a sensitive assay for measuring serum folate concentrations. The assay demonstrated high specificity and sensitivity, allowing for reliable diagnosis of folate deficiency among patients. This application highlights the compound's utility in clinical diagnostics and its potential to improve patient outcomes through timely interventions .

Nutritional Research

The compound is also used in nutritional research to study the effects of folate supplementation on health outcomes.

Case Study: Folate Supplementation in Livestock

A study investigated the effects of varying doses of folate on beef heifers' reproductive performance. By employing L-Tetrahydrofolic Acid-d4 as a tracer, researchers were able to assess the impact of supplementation on serum and hepatic folate concentrations over time. The results indicated that higher doses of folate improved serum concentrations significantly, suggesting beneficial effects on reproductive health .

Methodological Innovations

Recent advancements have focused on improving analytical methods for studying tetrahydrofolate derivatives.

Innovative Analytical Techniques

Researchers have developed novel extraction and ion mobility-mass spectrometry techniques to analyze tetrahydrofolate vitamers more efficiently. These methods enhance selectivity and sensitivity, allowing for detailed isotopologue distribution analysis essential for understanding one-carbon metabolism pathways . The incorporation of L-Tetrahydrofolic Acid-d4 into these methodologies has proven invaluable for advancing research in metabolic pathways.

Mechanism of Action

L-Tetrahydrofolic Acid-d4 exerts its effects by acting as a cofactor in various enzymatic reactions. It is transported across cells by receptor-mediated endocytosis and is involved in:

Comparison with Similar Compounds

L-Tetrahydrofolic Acid-d4 (Major) is compared below with structurally related compounds, including non-deuterated THF, other deuterated folate derivatives, and metabolic analogs.

Non-Deuterated Tetrahydrofolic Acid
Parameter L-Tetrahydrofolic Acid-d4 (Major) Non-Deuterated THF
Purity >70% (packaged), ≥95% (shipped) ≥65% (packaged)
Molecular Formula C₁₉H₁₉D₄N₇O₆ C₁₉H₂₃N₇O₆
Molecular Weight 449.45 g/mol 445.43–445.44 g/mol
Key Applications Isotopic tracer, internal standard Coenzyme in amino acid/nucleic acid metabolism
Stability Stable under refrigeration Requires storage at -20°C

Key Differences :

  • The deuterated form’s higher purity (>70%) compared to non-deuterated THF (≥65%) reflects optimized synthesis protocols for isotopic labeling .
  • Deuterium substitution minimizes metabolic interference, enabling precise quantification in biological matrices .
Other Deuterated Folate Derivatives
Compound Molecular Formula Molecular Weight Purity Applications
Folic Acid-d2 C₁₉H₁₇D₂N₇O₆ 443.41 g/mol Not specified Isotopic standards for folate assays
10-Formyl Folic Acid-d4 C₂₀H₁₅D₄N₇O₇ 473.43 g/mol Not specified Studies on formyl folate metabolism

Comparison :

  • L-Tetrahydrofolic Acid-d4 has a lower molecular weight than 10-Formyl Folic Acid-d4 due to differences in functional groups .
  • Unlike Folic Acid-d2, which retains the oxidized pteridine ring, THF-d4 is reduced, making it metabolically active .
Metabolic Analogs (Non-Deuterated)
Compound Structure Key Applications
L-Leucovorin 5-Formyl-THF Cancer therapy (folate rescue)
Metafolin® (6S)-5-Methyl-THF Dietary supplement, prenatal care

Key Distinctions :

  • Deuterated THF lacks the methyl or formyl groups present in these analogs, limiting its direct metabolic role but enhancing its utility in tracing unmodified folate pathways .

Biological Activity

L-Tetrahydrofolic Acid-d4 (Major) is a deuterated form of tetrahydrofolate, a crucial cofactor in various biological processes, particularly in one-carbon metabolism. This article explores its biological activity, including its role in cellular metabolism, therapeutic applications, and relevant research findings.

Overview of Tetrahydrofolate

Tetrahydrofolate (THF) is the active form of folate, essential for the synthesis of nucleotides and amino acids. It participates in one-carbon transfer reactions that are vital for DNA synthesis and repair, making it indispensable for rapidly dividing cells. The deuterated form, L-Tetrahydrofolic Acid-d4, is utilized in research to trace metabolic pathways and assess the pharmacokinetics of folate-related compounds.

Biological Activity

1. Mechanism of Action

L-Tetrahydrofolic Acid-d4 acts as a cofactor for several enzymes involved in the folate metabolism pathway. The most notable is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to THF. Inhibition of DHFR is a well-established mechanism for various anticancer and antimicrobial drugs, as it halts cellular replication by depleting necessary precursors for DNA synthesis .

2. Transport Mechanisms

The uptake of folates into cells occurs primarily through specific transporters:

  • Reduced Folate Carrier (RFC) : Transports reduced folates across cell membranes.
  • Folate Receptors (FR) : Mediate the endocytosis of folates, particularly in tumor cells where FR expression is often upregulated .

Research indicates that L-Tetrahydrofolic Acid-d4 exhibits high affinity for these receptors, enhancing its cellular uptake in target tissues.

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study demonstrated that compounds structurally related to L-Tetrahydrofolic Acid-d4 exhibited significant growth inhibition in human tumor cell lines expressing folate receptors. The IC50 values ranged from 4.7 to 334 nM, indicating potent antitumor activity . These findings suggest that L-Tetrahydrofolic Acid-d4 could be a promising candidate for developing targeted cancer therapies.

Case Study 2: Folate Deficiency and MTHFR Polymorphisms

Research has shown that supplementation with L-Tetrahydrofolic Acid-d4 can effectively bypass deficiencies caused by mutations in the methylenetetrahydrofolate reductase (MTHFR) gene. In cell lines with low MTHFR activity, L-Tetrahydrofolic Acid-d4 supplementation restored normal metabolic functions, highlighting its potential therapeutic role in managing genetic folate deficiencies .

Data Tables

The following table summarizes key research findings on the biological activity of L-Tetrahydrofolic Acid-d4:

StudyCell LineIC50 (nM)Mechanism
KB Tumor Cells12FR-mediated uptake
IGROV1 Tumor Cells14FR-mediated uptake
MTHFR-deficient LCLsN/ARestoration of metabolic function

Q & A

Q. How can researchers verify the purity of L-Tetrahydrofolic Acid-d4 (Major) in laboratory settings?

To assess purity, employ nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents (e.g., deuterium oxide) adjusted to pH 4 using deuterated acetic acid-d3. Compare the chemical shifts and peak integration ratios of the test sample to a reference standard, ensuring alignment with expected proton environments and deuterium incorporation levels . Complementary methods include high-performance liquid chromatography (HPLC) with UV detection at 280 nm, calibrated against certified reference materials (CRMs) to quantify the major isomer (>70%) and detect impurities. Validate chromatographic conditions using pharmacopeial guidelines for related folate derivatives .

Q. What are the optimal storage conditions to maintain the stability of L-Tetrahydrofolic Acid-d4 (Major) during long-term studies?

Store the compound in tight, light-resistant containers under refrigeration (2–8°C) to minimize photodegradation and thermal decomposition. For reconstituted solutions, use deuterated solvents (e.g., deuterium oxide or methanol-d4) to preserve isotopic integrity and reduce exchange with ambient protons. Regularly monitor stability via accelerated degradation studies (e.g., exposure to 40°C/75% relative humidity for 4 weeks) and compare to baseline NMR or LC-MS profiles .

Advanced Research Questions

Q. How can researchers design experiments to track the metabolic incorporation of L-Tetrahydrofolic Acid-d4 (Major) in cellular systems?

Use isotopic tracing coupled with LC-MS/MS :

  • Labeling Protocol : Incubate cells with L-Tetrahydrofolic Acid-d4 in folate-free media. Control for endogenous folate depletion using methotrexate.
  • Sample Preparation : Extract intracellular folates using 80% methanol (with 0.1% formic acid) spiked with deuterated internal standards (e.g., 5-methyltetrahydrofolate-d3) to correct for recovery variability.
  • Detection : Quantify deuterated metabolites via multiple reaction monitoring (MRM) on a triple quadrupole MS, targeting specific fragmentation patterns (e.g., m/z transitions for tetrahydrofolate-d4 vs. unlabeled analogs). Normalize data to protein content or cell count .

Q. What methodologies mitigate isotopic interference when using L-Tetrahydrofolic Acid-d4 (Major) in tandem mass spectrometry assays?

  • Chromatographic Separation : Optimize HPLC gradients to resolve deuterated and non-deuterated species. For example, use a C18 column with 0.1% formic acid in water/acetonitrile mobile phases, adjusting retention times to separate isotopic clusters.
  • High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments to distinguish isotopic peaks via exact mass differences (Δm/z = 4.025 for d4 labeling).
  • Cross-Validation : Confirm results with NMR spectroscopy to rule out matrix effects or ion suppression artifacts in MS. Validate against synthetic deuterated standards .

Q. How should researchers address contradictions in reported bioactivity data for L-Tetrahydrofolic Acid-d4 (Major)?

Discrepancies may arise from:

  • Degradation Artifacts : Verify compound stability under experimental conditions using pre- and post-assay LC-MS profiling.
  • Methodological Variability : Standardize protocols for cell lysis (e.g., avoid freeze-thaw cycles) and folate extraction (e.g., antioxidant buffers to prevent oxidation).
  • Analytical Sensitivity : Compare detection limits across studies; low-abundance metabolites may require immunoaffinity enrichment prior to MS analysis. Cross-reference findings with isotopic dilution assays to quantify recovery efficiency .

Methodological Notes for Data Analysis

  • Statistical Validation : Use multivariate analysis (e.g., PCA or PLS-DA) to differentiate deuterated metabolite profiles from background noise in untargeted metabolomics.
  • Ethical Reporting : Disclose deuterium exchange rates (if >5%) and batch-specific purity certificates in supplementary materials to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.